molecular formula C20H22N4O3S B2386701 2-ethoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide CAS No. 1021092-89-6

2-ethoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide

Cat. No. B2386701
CAS RN: 1021092-89-6
M. Wt: 398.48
InChI Key: XUVYDMLEFNUURH-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Research by Coleman et al. (2000) in "Environmental Health Perspectives" explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study provides insights into the metabolic pathways and potential effects of similar compounds, including those structurally related to 2-ethoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide (Coleman et al., 2000).

Selective Human Adenosine A3 Receptor Antagonists

Jung et al. (2004) in "Bioorganic & Medicinal Chemistry" discussed the synthesis and evaluation of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as selective antagonists for human adenosine A3 receptors. This research is relevant for understanding how similar compounds might interact with human receptors (Jung et al., 2004).

Glutaminase Inhibitors for Therapeutic Potential

Shukla et al. (2012) in "Journal of Medicinal Chemistry" explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent glutaminase inhibitors. Their work on the design, synthesis, and pharmacological evaluation of these inhibitors demonstrates the potential of thiadiazole derivatives in medical research, particularly for cancer therapy (Shukla et al., 2012).

Schiff Base Ligand Derived from Acetazolamide and Cobalt(III) Complex

Research by Crane et al. (2004) in "Inorganica Chimica Acta" focused on a non-symmetrical compartmental ligand derived from acetazolamide and its mononuclear cobalt(III) complex. This study contributes to the understanding of the chemical behavior of thiadiazole derivatives in coordination chemistry (Crane et al., 2004).

Synthesis of Formazans from Mannich Base as Antimicrobial Agents

Sah et al. (2014) in the "Arabian Journal of Chemistry" examined the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. Their work highlights the antimicrobial potential of thiadiazole derivatives (Sah et al., 2014).

New Approaches for Synthesis of Thiazoles with Antimicrobial Activities

Wardkhan et al. (2008) in "Journal of The Chinese Chemical Society" explored new approaches for the synthesis of thiazoles and their fused derivatives, investigating their antimicrobial activities. This research is pertinent for understanding the synthesis and potential biomedical applications of thiadiazole compounds (Wardkhan et al., 2008).

properties

IUPAC Name

2-ethoxy-N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-4-27-13-18(25)21-15-7-5-14(6-8-15)19-22-23-20(28-19)24(2)16-9-11-17(26-3)12-10-16/h5-12H,4,13H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVYDMLEFNUURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide

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